molecular formula C25H27N3O5S B11355134 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355134
M. Wt: 481.6 g/mol
InChI Key: DOTLLPYHQMCKNQ-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene, benzofuran, and oxazole, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the benzothiophene and benzofuran intermediates, followed by their functionalization to introduce the oxazole and carbamoyl groups. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature controls.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothiophene and benzofuran rings allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxyethyl groups, using reagents like alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various functionalized derivatives of the original compound.

Scientific Research Applications

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar compounds to N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide include other benzothiophene, benzofuran, and oxazole derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts specific chemical and biological properties not found in other similar compounds.

Some similar compounds include:

  • Benzothiophene derivatives
  • Benzofuran derivatives
  • Oxazole derivatives

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O5S/c1-14-11-16-12-15(7-8-19(16)32-14)20-13-18(28-33-20)23(29)27-25-22(24(30)26-9-10-31-2)17-5-3-4-6-21(17)34-25/h7-8,12-14H,3-6,9-11H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

DOTLLPYHQMCKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NCCOC

Origin of Product

United States

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